![molecular formula C13H19N3O3S B183700 Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 88858-84-8](/img/structure/B183700.png)
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Vue d'ensemble
Description
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is part of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an aromatic ring. It has been studied for its potential therapeutic properties, including analgesic and anti-inflammatory activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Orientations Futures
The future directions for “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” and similar compounds involve designing and developing new pharmaceutical compounds . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Mécanisme D'action
Target of Action
It is known that compounds with similar structures have been synthesized as potential antibacterial and anticancer agents .
Mode of Action
It is suggested that the compound may interact with its targets, potentially leading to changes that contribute to its antibacterial and anticancer effects .
Biochemical Pathways
Given its potential antibacterial and anticancer properties, it may be inferred that the compound could interfere with pathways essential for the survival and proliferation of bacteria and cancer cells .
Result of Action
It is suggested that the compound may exhibit antibacterial and anticancer effects .
Analyse Biochimique
Biochemical Properties
It has been found to exhibit good analgesic activity, comparable or superior to paracetamol This suggests that it may interact with enzymes, proteins, and other biomolecules involved in pain perception and response
Cellular Effects
Its analgesic activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- typically involves the reaction of 4-methyl-1-piperazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then acetylated to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar structure but with an amino group instead of a piperazinyl group.
Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-: Contains a tert-butyl group instead of a piperazinyl group.
Uniqueness
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is unique due to the presence of the piperazinyl group, which enhances its pharmacological properties. This structural feature allows for better interaction with biological targets, making it a more potent compound compared to its analogs .
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVSQIZNIIPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354145 | |
| Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88858-84-8 | |
| Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
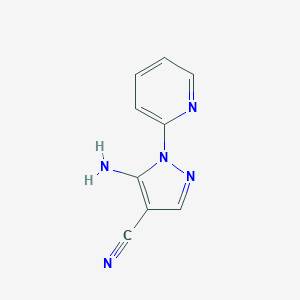
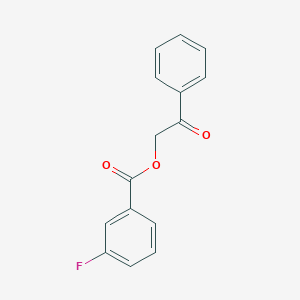
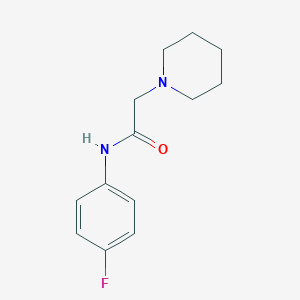
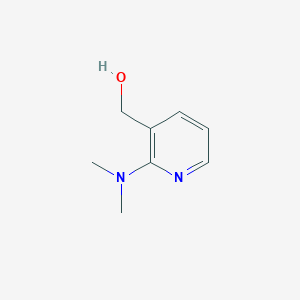
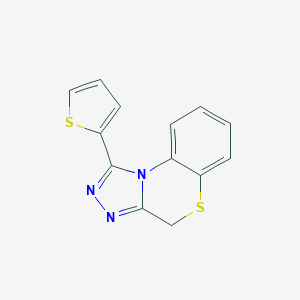


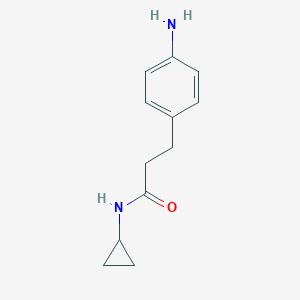
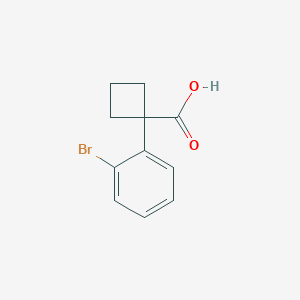
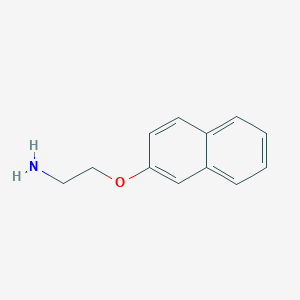
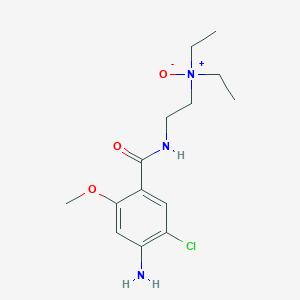
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
